3-(2,4,5-Trifluorophenyl)azetidin-3-ol 3-(2,4,5-Trifluorophenyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798839
InChI: InChI=1S/C9H8F3NO/c10-6-2-8(12)7(11)1-5(6)9(14)3-13-4-9/h1-2,13-14H,3-4H2
SMILES:
Molecular Formula: C9H8F3NO
Molecular Weight: 203.16 g/mol

3-(2,4,5-Trifluorophenyl)azetidin-3-ol

CAS No.:

Cat. No.: VC15798839

Molecular Formula: C9H8F3NO

Molecular Weight: 203.16 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4,5-Trifluorophenyl)azetidin-3-ol -

Specification

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
IUPAC Name 3-(2,4,5-trifluorophenyl)azetidin-3-ol
Standard InChI InChI=1S/C9H8F3NO/c10-6-2-8(12)7(11)1-5(6)9(14)3-13-4-9/h1-2,13-14H,3-4H2
Standard InChI Key CWYYFVQZAQAWFH-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(C2=CC(=C(C=C2F)F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of an azetidine ring (C₃H₆N) with a hydroxyl group (-OH) and a 2,4,5-trifluorophenyl group attached to the same carbon atom. The presence of fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Key structural attributes:

  • Molecular formula: C₉H₇F₃NO

  • Molecular weight: 217.15 g/mol

  • IUPAC name: 3-(2,4,5-Trifluorophenyl)azetidin-3-ol

Spectral Characterization

While direct spectral data for this compound is limited in the provided sources, analogous azetidin-3-ol derivatives exhibit distinct NMR profiles. For example, azetidin-3-ol hydrochloride shows characteristic proton resonances at δ 4.49 ppm (triplet, J = 6.2 Hz) for the hydroxyl-bearing carbon and δ 3.03–3.68 ppm for the azetidine ring protons . Fluorine NMR (¹⁹F) would reveal distinct signals for the three fluorines in the aromatic ring, with chemical shifts dependent on their positions.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-(2,4,5-Trifluorophenyl)azetidin-3-ol typically involves introducing the trifluorophenyl group to the azetidine ring. Two primary routes are inferred from related compounds:

Nucleophilic Substitution

Azetidin-3-ol hydrochloride reacts with halogenated aromatic precursors under basic conditions. For instance, in a reaction with 2-bromomethyl-5-chlorobenzonitrile, azetidin-3-ol undergoes substitution to form 5-chloro-2-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile . Adapting this method, 2,4,5-trifluorophenyl bromide or iodide could serve as electrophiles for coupling with azetidin-3-ol.

Example protocol:

  • Reactants: Azetidin-3-ol hydrochloride, 2,4,5-trifluorophenyl bromide

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,2-Dimethoxyethane (DME)

  • Conditions: 120°C, 2 hours under inert atmosphere

Optimized Reaction Conditions

Data from analogous syntheses highlight critical parameters:

  • Temperature: 75–120°C

  • Solvents: Polar aprotic solvents (e.g., DME, DMSO) enhance reaction rates .

  • Bases: Triethylamine (TEA) or cesium carbonate deprotonate the hydroxyl group, facilitating nucleophilic attack .

Yield optimization: Reactions employing cesium carbonate in DME achieve yields up to 93%, while TEA in isopropyl alcohol yields 97% for similar structures .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its polar hydroxyl group and lipophilic trifluorophenyl moiety. Predictions based on azetidin-3-ol hydrochloride (solubility: 47.6 mg/mL in water) suggest moderate aqueous solubility, enhanced by the hydroxyl group but reduced by fluorinated aromaticity.

Key parameters:

  • Log P (predicted): 1.2–1.5 (higher than azetidin-3-ol HCl due to fluorinated group)

  • TPSA (Topological Polar Surface Area): ~32 Ų

Stability and Degradation

  • Thermal stability: Decomposes above 200°C (estimated).

  • Hydrolytic stability: Susceptible to acid-catalyzed ring-opening due to strain in the azetidine ring.

Pharmacological and Industrial Applications

Drug Intermediate

Fluorinated azetidines are pivotal in synthesizing kinase inhibitors and antiviral agents. For example, 3-hydroxyazetidine derivatives are intermediates in compounds targeting CYP3A4, a key enzyme in drug metabolism . The trifluorophenyl group enhances metabolic stability and bioavailability, making this compound valuable in optimizing pharmacokinetics.

Case Study: Antiviral Agent Synthesis

In a documented protocol, azetidin-3-ol hydrochloride reacts with ethyl 2,4,5-trifluorobenzoylacetate and 3,5-difluoro-2,6-diaminopyridine to yield a pyrimidine derivative with antiviral activity . This highlights the compound’s role in constructing heterocyclic scaffolds.

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